REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.[CH:10]([O:12]CCCC)=[CH2:11].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(O)C>[C:10]([C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1)(=[O:12])[CH3:11] |f:2.3.4,7.8.9|
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Name
|
|
Quantity
|
150 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(N(C1)C)=O
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1485 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
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C(=C)OCCCC
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Name
|
|
Quantity
|
262.5 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
stirred for 3 hours at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25-30° C.
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Type
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STIRRING
|
Details
|
The mixture was stirred for 2 hours at 30-40° C
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (1500 ml, three times)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (1000 ml, three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic solution was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave solidly residue, which
|
Type
|
CUSTOM
|
Details
|
was stood in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(N(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |